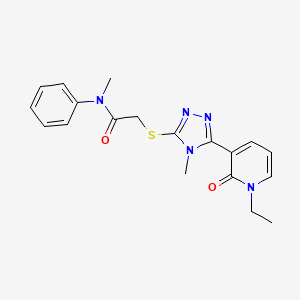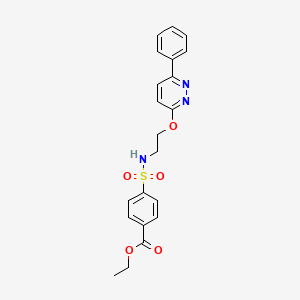![molecular formula C22H14ClN5O3 B2368325 2-{[3-[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 1396865-12-5](/img/structure/B2368325.png)
2-{[3-[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a fascinating chemical entity due to its unique structure and potential applications in various fields
科学的研究の応用
This compound has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific proteins or enzymes.
Industry: Utilized in the manufacture of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" typically involves multi-step organic reactions. The initial steps often include the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. Subsequent steps may involve the coupling of the oxadiazole intermediate with chlorophenyl derivatives and pyridopyrimidine scaffolds under controlled conditions, such as temperature, solvent, and catalyst presence.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms to enhance yield and purity. Scalability considerations include efficient solvent recovery systems and environmentally friendly reagents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Reduction: Generally, the addition of hydrogen or removal of oxygen, facilitated by reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution Reactions: Involves replacing one atom or group of atoms in a molecule with another, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols, and substitution may result in halo derivatives.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorophenyl and oxadiazole moieties interact with the active sites of these targets, modulating their activity and leading to the desired biological or chemical outcomes.
類似化合物との比較
Comparing "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" with other similar compounds reveals its unique structural features and reactivity profile:
Similar Compounds: Other pyridopyrimidines and oxadiazoles with different substituents or ring systems.
This compound stands out due to its innovative synthesis methods, versatile reactivity, and broad range of applications, making it a valuable subject of ongoing research in multiple scientific disciplines.
特性
IUPAC Name |
2-[[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O3/c23-17-8-2-1-6-15(17)20-25-21(31-26-20)16-7-5-10-27(22(16)30)13-14-12-19(29)28-11-4-3-9-18(28)24-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSILNXWWSZPMFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2368244.png)










![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2368262.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)
